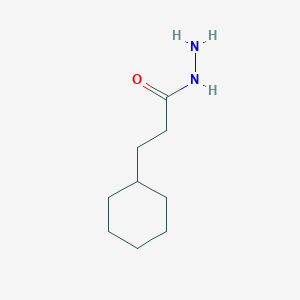
2-Chloro-6-(1-methylethyl)benzothiazole
Übersicht
Beschreibung
2-Chloro-6-(1-methylethyl)benzothiazole is a chemical compound belonging to the class of benzothiazole derivatives. It is characterized by the presence of a chlorine atom and an isopropyl group attached to the benzothiazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-6-(1-methylethyl)benzothiazole is the dopamine receptor . It is a selective antagonist of the D2-like receptors, with a binding affinity of Kd = 1.8 nM for the D4 receptor and Kd = 530 nM for the D2 receptor .
Mode of Action
This compound interacts with its targets, the D2-like receptors, by binding to them . This binding inhibits the activity of these receptors, thereby modulating the dopaminergic signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine signaling . By acting as an antagonist at D2-like receptors, this compound can modulate the activity of these pathways, potentially leading to downstream effects on neuronal communication and behavior .
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic activity at D2-like receptors . This can lead to changes in neuronal signaling and potentially influence behaviors mediated by the dopaminergic system . It has been shown to produce a head twitch response in rats, which is indicative of its agonist activity at dopamine receptors in the brain .
Biochemische Analyse
Biochemical Properties
2-Chloro-6-(1-methylethyl)benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a ligand that binds to dopamine receptors, specifically the D2-like receptors, with a binding affinity of Kd = 1.8 nM for the D4 receptor and Kd = 530 nM for the D2 receptor . These interactions are crucial for its biochemical activity and therapeutic potential.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to produce a head twitch response in rats, indicative of its agonist activity at dopamine receptors in the brain . This compound also exhibits antipsychotic properties in vivo, further highlighting its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective antagonist of the D2-like receptors, it binds to these receptors and modulates their activity, leading to various physiological effects . This binding interaction is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under specific conditions and continues to exhibit its biochemical activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its biochemical activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the use of tetramethylthiuram disulfide (TMTD) in water, which facilitates the cyclization process . Another approach involves the nucleophilic substitution of 2-chlorobenzothiazole, where the chlorine atom is replaced by an isopropyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including microwave irradiation and one-pot multicomponent reactions. These methods are designed to enhance yield and efficiency while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(1-methylethyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include inorganic anions, epoxides, and nucleophiles. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound include various substituted benzothiazole derivatives, which have applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(1-methylethyl)benzothiazole has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-(1-methylethyl)benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Chlorobenzothiazole: Lacks the isopropyl group and has different chemical properties and applications.
2-Amino-6-chlorobenzothiazole: Contains an amino group instead of an isopropyl group, leading to distinct biological activities.
2-Chloro-6-methylbenzothiazole: Has a methyl group instead of an isopropyl group, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-6-propan-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSULTRTWYRDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365952 | |
| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856171-16-9 | |
| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















